molecular formula C25H34N2O2 B14132447 1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine CAS No. 887577-93-7

1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine

Cat. No.: B14132447
CAS No.: 887577-93-7
M. Wt: 394.5 g/mol
InChI Key: FORYNCIWSMRLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions are generally mild, with the temperature maintained at ambient levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyloxycarbonyl-4-methyl-4-N-dibenzylamino-piperidine is unique due to its specific substitution pattern and the presence of the dibenzylamino group, which imparts distinct chemical properties and reactivity compared to other Boc-protected piperidine derivatives.

Properties

CAS No.

887577-93-7

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl 4-(dibenzylamino)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C25H34N2O2/c1-24(2,3)29-23(28)26-17-15-25(4,16-18-26)27(19-21-11-7-5-8-12-21)20-22-13-9-6-10-14-22/h5-14H,15-20H2,1-4H3

InChI Key

FORYNCIWSMRLAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.